左氧氟沙星
描述
Levonadifloxacin is a novel benzoquinolizine subclass of quinolone which has a broad spectrum of activity . It is available in both oral and intravenous formulations for the treatment of skin structure infections caused by Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) . It is also active against respiratory Gram-positive and Gram-negative pathogens, including methicillin- and quinolone-resistant Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis and atypical pathogens .
Molecular Structure Analysis
Levonadifloxacin has a molecular formula of C19H21FN2O4 . The molecular weight of Levonadifloxacin is 360.4 g/mol . The chemical structure of Levonadifloxacin is unique and differs from other quinolones .
Physical And Chemical Properties Analysis
Levonadifloxacin has a molecular weight of 360.4 g/mol and a molecular formula of C19H21FN2O4 . It is a small molecule . Because of its non-basic hydroxy piperidine side chain, Levonadifloxacin remains un-ionized at acidic pH, allowing it to enter the bacterial cell more easily .
科学研究应用
1. 广谱抗菌活性
左氧氟沙星以其广谱抗菌活性而著称,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA)、耐喹诺酮金黄色葡萄球菌和其他革兰氏阳性病原体。它已在各种体外和体内研究中显示出有效性,其对 MRSA 和其他耐药病原体的有效活性使其成为皮肤和皮肤结构感染(包括糖尿病足感染)的有价值的治疗选择 (巴格瓦特等,2019)。
2. 在细胞内条件下的疗效
左氧氟沙星在 THP-1 单核细胞中对金黄色葡萄球菌表现出显着的细胞内活性,表明其有望作为细胞内葡萄球菌感染的治疗方法。这一特征使其区别于其他喹诺酮类药物,在治疗细菌驻留在细胞内的感染方面提供了临床优势 (杜波依斯和杜波依斯,2019)。
3. 对呼吸道感染的活性
研究表明,左氧氟沙星能有效渗透到上皮衬液和肺泡巨噬细胞中,使其成为治疗下呼吸道感染的有希望的候选药物。它在这些肺部隔室中的活性支持了其在解决呼吸道病原体方面的应用 (罗德沃尔德等,2017)。
4. 对多种革兰氏阳性菌有效
已证明左氧氟沙星对多种革兰氏阳性菌具有高度活性,包括金黄色葡萄球菌菌株和其他临床重要分离株。其广谱疗效有利于在各种临床情况下控制感染,包括重症监护室和其他医院环境 (西迪基等,2021)。
5. 治疗难治性感染的潜力
左氧氟沙星的静脉注射和口服形式均已被开发用于治疗由多重耐药革兰氏阳性菌引起的难治性感染。其作用机制和安全性使其成为此类感染的潜在一线治疗方法,解决了日益严重的抗生素耐药性挑战 (梅塔等,2022)。
6. 免疫调节作用
除了其抗菌活性外,还发现左氧氟沙星具有免疫调节作用。这包括抑制人全血测定中的促炎细胞因子和减少小鼠急性肺损伤模型中的炎性反应,表明其除了抗菌特性之外还有额外的治疗益处 (帕特尔等,2020)。
7. 在各种感染模型中的疗效
左氧氟沙星已在不同的感染模型中显示出疗效,包括急性细菌性皮肤和皮肤结构感染以及呼吸道感染。其广谱活性和良好的药代动力学特性使其在各种临床环境中有效 (巴蒂亚等,2020)。
8. 对支原体和脲原体的体外活性
左氧氟沙星对支原体和脲原体属已显示出显着的体外活性,表明其在治疗由这些微生物引起的感染(由于抗生素耐药性通常难以控制)方面的潜在效用 (薛等,2018)。
未来方向
Levonadifloxacin is a novel antibiotic that has shown promise in treating a variety of bacterial infections. It has recently completed a phase 3 trial in India . As antibiotic resistance continues to be a major global health challenge, the development of new antibiotics like Levonadifloxacin is crucial. Future research will likely focus on further clinical trials to establish its efficacy and safety in a wider population, as well as studies to understand its mechanism of action and resistance patterns in more detail.
属性
IUPAC Name |
(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTVFIEFKZWCJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165599 | |
Record name | Levonadifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levonadifloxacin | |
CAS RN |
154357-42-3 | |
Record name | Levonadifloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonadifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levonadifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVONADIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。